molecular formula C15H18ClNO3 B2605115 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902898-09-2

2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No. B2605115
CAS RN: 1902898-09-2
M. Wt: 295.76
InChI Key: YHDAOTXMIRMEKK-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamide compounds can be determined using techniques like IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .

Scientific Research Applications

Pharmaceuticals: Antibacterial Agents

The benzodioxane moiety present in this compound is associated with antibacterial properties. Research suggests that derivatives of benzodioxane can inhibit biofilm formation of pathogenic bacteria such as Escherichia coli and Bacillus subtilis . This compound could be explored for its potential use as a safe antibacterial agent due to its mild cytotoxicity, making it suitable for pharmaceutical applications.

Optoelectronics: Nonlinear Optical Material

Compounds with a benzodioxane structure have been studied for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications . The compound could be synthesized and its NLO properties evaluated for potential use in frequency generators, optical limiters, and optical switching devices.

Enzyme Inhibition: Cholinesterase and Lipoxygenase Inhibitors

Benzodioxane derivatives have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are targets for treating conditions like Alzheimer’s disease and inflammation. The compound could be investigated further for its efficacy in enzyme inhibition.

Anti-inflammatory and Analgesic Applications

Similar structures have been evaluated for their anti-inflammatory and analgesic activities . The compound could be synthesized and tested for these activities, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).

Antifungal and Antimicrobial Applications

Sulfonamides, which are structurally related to the compound , have been used as antifungal and antimicrobial agents . This suggests that the compound could also be researched for its antifungal and antimicrobial efficacy.

Cancer Research: Anti-cancer Agents

Sulfonamide derivatives have been reported to act as potent HIV protease inhibitors and have anti-cancer properties . The compound’s framework could be modified to enhance these properties and be used in cancer research.

Mechanism of Action

The mechanism of action of benzamide compounds can vary widely depending on their structure and the context in which they are used. For example, some benzamides show anti-inflammatory and analgesic activities .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-4,10,13-14H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDAOTXMIRMEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=CC=C3Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

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